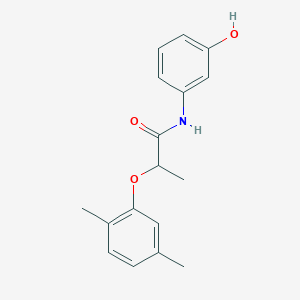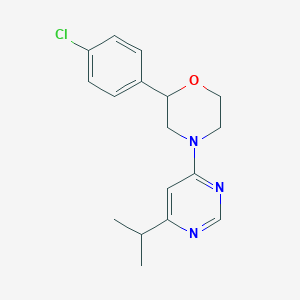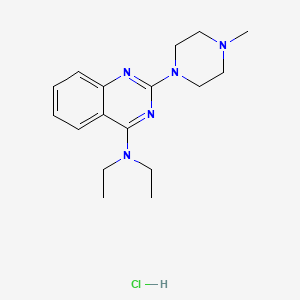
2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, it has gained popularity in the sports and fitness community as a performance-enhancing drug due to its ability to increase endurance and improve fat metabolism.
Mecanismo De Acción
2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide exerts its effects by binding to and activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, inflammation, and energy expenditure. Activation of PPARδ by 2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis in skeletal muscle and adipose tissue. This results in improved energy metabolism and increased endurance during exercise.
Biochemical and Physiological Effects
2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide has been shown to increase endurance and improve exercise performance in animal models and human studies. It also improves lipid and glucose metabolism and reduces inflammation in obese and diabetic mice. In addition, it has been demonstrated to have anti-cancer properties by inhibiting the growth of cancer cells in vitro and in vivo. However, there is limited data on the long-term effects of 2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide has several advantages for lab experiments, including its high potency and selectivity for PPARδ, its ability to be administered orally, and its long half-life. However, it also has limitations, including its potential to cause liver toxicity and the lack of long-term safety data.
Direcciones Futuras
Future research on 2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide should focus on its potential therapeutic applications for metabolic disorders and cardiovascular diseases. In addition, more studies are needed to determine the long-term effects of 2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide on human health and to identify potential adverse effects. Furthermore, research should be conducted to identify new PPARδ agonists with improved safety profiles and therapeutic efficacy.
Conclusion
In conclusion, 2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide is a synthetic compound that has potential therapeutic applications for metabolic disorders and cardiovascular diseases. It exerts its effects by activating PPARδ, a nuclear receptor that regulates lipid and glucose metabolism, inflammation, and energy expenditure. While 2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide has several advantages for lab experiments, it also has limitations and potential adverse effects. Future research should focus on identifying new PPARδ agonists with improved safety profiles and therapeutic efficacy.
Métodos De Síntesis
The synthesis of 2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide involves several steps, starting from the reaction of 2,5-dimethylphenol with chloromethylpropanoic acid to form 2-(2,5-dimethylphenoxy)propanoic acid. The acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-hydroxyaniline to yield 2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide.
Aplicaciones Científicas De Investigación
2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide has been extensively studied in preclinical animal models and in vitro assays. It has been shown to improve glucose tolerance, reduce insulin resistance, and increase fatty acid oxidation in obese and diabetic mice. In addition, it has been demonstrated to improve exercise endurance and increase oxygen consumption in rats. These findings suggest that 2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide has potential therapeutic applications for metabolic disorders and cardiovascular diseases.
Propiedades
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-11-7-8-12(2)16(9-11)21-13(3)17(20)18-14-5-4-6-15(19)10-14/h4-10,13,19H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBRTTOXZHRQGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(6-methoxy-1H-benzimidazol-2-yl)thio]-2-furaldehyde](/img/structure/B5378094.png)
![N-methyl-N-[4-(piperidin-1-ylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B5378105.png)

![3-(3-chlorophenyl)-2-(methoxymethyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5378109.png)
amine hydrochloride](/img/structure/B5378117.png)
![3-[5-({2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanoic acid](/img/structure/B5378121.png)
![methyl 5-[(2,6-dimethylquinolin-4-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B5378131.png)
![(2R*,3S*,6R*)-5-[(2-ethoxy-3-pyridinyl)carbonyl]-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5378144.png)

![3-{[2-(methylamino)-4-nitrophenyl]amino}-1-(2-thienyl)-2-propen-1-one](/img/structure/B5378167.png)
![2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-mesitylacetamide](/img/structure/B5378173.png)
![methyl 7-chloro-4-(4-methylphenyl)-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate](/img/structure/B5378177.png)
![2-tert-butyl-6-[2-(ethylthio)propanoyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5378178.png)